Product packaging for Cetoleate(Cat. No.:)

Cetoleate

Cat. No.: B1240206
M. Wt: 337.6 g/mol
InChI Key: KJDZDTDNIULJBE-QXMHVHEDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cetoleate is a straight-chain, monounsaturated fatty acid anion that is the conjugate base of cetoleic acid. It is a long-chain fatty acid anion, an unsaturated fatty acid anion, a straight-chain fatty acid anion and a docosenoate. It is a conjugate base of a cetoleic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H41O2- B1240206 Cetoleate

Properties

Molecular Formula

C22H41O2-

Molecular Weight

337.6 g/mol

IUPAC Name

(Z)-docos-11-enoate

InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-12H,2-10,13-21H2,1H3,(H,23,24)/p-1/b12-11-

InChI Key

KJDZDTDNIULJBE-QXMHVHEDSA-M

SMILES

CCCCCCCCCCC=CCCCCCCCCCC(=O)[O-]

Isomeric SMILES

CCCCCCCCCC/C=C\CCCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Advanced Analytical Characterization Techniques for Cetoleate

Spectroscopic Methodologies in Cetoleate Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and properties of this compound. nih.gov These methods rely on the interaction of electromagnetic radiation with the molecule to generate a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules like this compound. libretexts.orgacdlabs.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the position of the double bond. core.ac.uk

¹H NMR and ¹³C NMR are the most common NMR techniques used for this purpose. aocs.org In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons in different chemical environments, such as the olefinic protons of the double bond and the protons of the methyl and methylene (B1212753) groups, can be identified. Similarly, the ¹³C NMR spectrum reveals distinct peaks for each carbon atom in the this compound molecule, including the carboxylic acid carbon, the unsaturated carbons of the double bond, and the carbons of the long alkyl chain. aocs.orgresearchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, can further establish the connectivity between protons and carbons, confirming the exact location of the double bond at the eleventh carbon from the methyl end. core.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cetoleic Acid.
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-COOH~11.5 - 12.0~180
-CH=CH-~5.34~130
α-CH₂ to COOH~2.34~34
Allylic CH₂~2.01~27.2
-(CH₂)n-~1.2-1.4~29-30
-CH₃~0.88~14.1

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.comsepscience.com These methods are based on the principle that molecular bonds vibrate at specific frequencies when they interact with light. ksu.edu.sa

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1710 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The C=C stretching of the cis-double bond typically appears as a weak band around 1655 cm⁻¹. The C-H stretching vibrations of the alkyl chain are observed in the 2850-2960 cm⁻¹ region. mdpi.com

Raman spectroscopy is particularly sensitive to non-polar bonds and provides complementary information. mt.com For this compound, it can be used to identify the C=C double bond and the long hydrocarbon chain, offering a detailed vibrational fingerprint of the molecule. americanpharmaceuticalreview.com Together, IR and Raman spectra serve as valuable tools for identifying this compound and distinguishing it from other fatty acids. researchgate.net

Table 2: Key Infrared Absorption Frequencies for this compound.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
C-H (Alkyl)Stretching2850-2960
C=O (Carboxylic Acid)Stretching~1710
C=C (Alkene)Stretching~1655 (weak)
C-O (Carboxylic Acid)Stretching1210-1320

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. jeolusa.comwikipedia.org For this compound analysis, MS is often coupled with a separation technique like gas chromatography (GC-MS). science.govgoogleapis.com

In a typical MS analysis of this compound (often as its methyl ester derivative for better volatility), the molecule is ionized, leading to the formation of a molecular ion [M]⁺. The mass of this ion provides the molecular weight of the compound. For methyl this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight.

Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is unique to the molecule and provides structural information. For instance, the fragmentation pattern can help to confirm the length of the fatty acid chain and provide clues about the location of the double bond. usu.ac.id Techniques like tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting specific ions selected from the initial mass spectrum. thermofisher.comchromatographyonline.com

Table 3: Expected Mass Spectrometry Data for Methyl this compound.
ParameterExpected Value
Molecular FormulaC₂₃H₄₄O₂
Molecular Weight352.6 g/mol
Molecular Ion Peak [M]⁺ (m/z)352
Key Fragment Ions (m/z)Characteristic fragments from the loss of methoxy (B1213986) group, cleavage at the double bond, and along the alkyl chain.

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.comlibretexts.org This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light.

Isolated double bonds, like the one in this compound, have a weak absorption in the far UV region, typically below 200 nm, which can be difficult to measure with standard instruments. However, if the double bond is part of a conjugated system (alternating single and double bonds), the absorption shifts to longer, more easily detectable wavelengths. While this compound itself does not have a strong UV-Vis absorption in the standard range, this technique can be employed to monitor reactions involving the double bond or for quantitative analysis if a suitable chromophore is introduced through derivatization. lcms.cz It can also be used to assess the purity of a sample by detecting the presence of conjugated impurities. lcms.czliv.ac.uk

Chromatographic Separation and Quantification of this compound

Chromatographic techniques are essential for separating this compound from complex mixtures, such as those found in natural oils and fats, and for its accurate quantification. capes.gov.brnih.gov

Gas Chromatography (GC) with Various Detection Modes

Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. libretexts.orgwikipedia.org For the analysis of fatty acids like this compound, they are typically converted into their more volatile methyl ester derivatives (fatty acid methyl esters or FAMEs) before injection into the GC. sigmaaldrich.comshimadzu.com

In GC, the FAME mixture is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the individual FAMEs between the mobile gas phase and the stationary liquid phase. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property used for identification. libretexts.org

Various detectors can be used with GC for the analysis of this compound FAMEs:

Flame Ionization Detector (FID): This is a common and robust detector that provides a signal proportional to the amount of carbon atoms entering the flame. It is widely used for the quantification of fatty acids. sigmaaldrich.comgcms.cz

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides both separation and identification. The mass spectrometer provides mass spectra for each eluting peak, allowing for positive identification of this compound and other fatty acids. nih.govuib.no

The choice of the GC column, particularly the polarity of the stationary phase, is crucial for achieving good separation of different fatty acid isomers, including positional and geometric isomers. nih.gov

Table 4: Typical Gas Chromatography Parameters for this compound (as FAME) Analysis.
ParameterTypical Condition
ColumnHigh-polarity capillary column (e.g., BPX70, Omegawax)
Injector Temperature250 °C
Oven Temperature ProgramRamped, e.g., 140 °C to 240 °C at 4 °C/min
Carrier GasHelium or Hydrogen
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature260 °C (FID)

Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC) for Purity Assessment

Liquid chromatography is a cornerstone for assessing the purity of this compound by separating it from a complex mixture. biopharmaspec.comlibretexts.org High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly vital in this regard.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. moravek.com For this compound, reversed-phase HPLC (RP-HPLC) is often employed. In this method, a non-polar stationary phase is used with a polar mobile phase. This compound, being a long-chain fatty acid, interacts with the stationary phase, and its elution is controlled by the composition of the mobile phase. biopharmaspec.com The purity of a this compound sample is determined by the presence of a single, sharp peak in the chromatogram. nih.gov Any additional peaks may indicate the presence of impurities, such as other fatty acids or degradation products. moravek.com The use of a photodiode array (PDA) detector can provide spectral information across multiple wavelengths, which helps in assessing the peak purity by checking for spectral homogeneity across the peak. nih.govchromatographyonline.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over HPLC, offering higher resolution, sensitivity, and speed of analysis. ijpcbs.comglobalresearchonline.net UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which results in a more efficient separation. globalresearchonline.net This increased efficiency allows for better separation of this compound from closely related fatty acid isomers or impurities that might co-elute in a standard HPLC separation. The enhanced sensitivity of UPLC is also beneficial for detecting trace-level impurities in a this compound sample. ijpcbs.com

A comparison of typical parameters for HPLC and UPLC in the analysis of fatty acids is presented in the table below.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3 - 5 µm< 2 µm
Column Length 150 - 250 mm50 - 150 mm
Flow Rate 1.0 - 2.0 mL/min0.2 - 0.7 mL/min
Backpressure 400 - 600 bar1000 - 1500 bar
Analysis Time LongerShorter (up to 9x faster) globalresearchonline.net
Resolution GoodExcellent
Sensitivity HighVery High ijpcbs.com

Hyphenated Chromatographic-Spectroscopic Systems (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the definitive identification and quantification of this compound. nih.govchemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. researchgate.net For the analysis of this compound, it must first be converted into a more volatile form, typically a fatty acid methyl ester (FAME), through a derivatization process. The resulting this compound methyl ester is then introduced into the gas chromatograph, where it is separated from other FAMEs based on its boiling point and interaction with the stationary phase. science.govgoogleapis.com The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. asdlib.org This allows for the unambiguous identification of this compound and the characterization of other fatty acids present in the sample. science.govbiomedpharmajournal.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org This technique is particularly advantageous as it often does not require derivatization, allowing for the direct analysis of this compound. technologynetworks.com As this compound elutes from the LC column, it is introduced into the mass spectrometer. wikipedia.org LC-MS can provide the molecular weight of the intact this compound molecule, and tandem mass spectrometry (LC-MS/MS) can be used to generate fragmentation patterns for structural elucidation. wikipedia.orgnih.gov This makes LC-MS a highly sensitive and selective method for both the identification and quantification of this compound in various matrices. technologynetworks.combioxpedia.com The development of a selective and sensitive LC-MS/MS method was used for the analysis of lanostadienyl glucosyl this compound. cabidigitallibrary.org

TechniqueSample PreparationSeparation PrincipleDetection PrincipleKey Information Provided
GC-MS Derivatization to FAMEs required.Boiling point and polarity.Mass-to-charge ratio of fragments.Unambiguous identification and quantification of volatile fatty acids. researchgate.net
LC-MS Often direct injection.Polarity and partitioning behavior.Molecular weight and fragmentation patterns.Identification and quantification of non-volatile and thermally labile compounds. wikipedia.org

Advanced Microscopic and Imaging Techniques for this compound in Formulations

Advanced microscopic techniques are essential for characterizing the physical properties of this compound, especially when it is part of a larger formulation, such as in emulsions, liposomes, or other delivery systems.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can provide three-dimensional topographical information at the nanoscale. pressbooks.pubmdpi.com It works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. wikipedia.org The forces between the tip and the sample lead to the deflection of the cantilever, which is then used to create a detailed surface map. wikipedia.org For formulations containing this compound, AFM can be used to visualize the surface morphology of nanoparticles, liposomes, or films. researchgate.netrsc.org This can reveal information about particle size, shape, and surface roughness, which can be critical for the stability and performance of the formulation. pressbooks.pubrsc.org

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer even higher magnification and resolution than light microscopy, making them invaluable for the detailed characterization of this compound-containing formulations. azooptics.com

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample. azooptics.com A focused beam of electrons is scanned across the sample, and the resulting signals are used to generate an image of the topography and composition. nih.gov In the context of this compound formulations, SEM can be used to examine the morphology of micro or nanoparticles, providing insights into their size distribution and surface characteristics. azooptics.com When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental analysis of the sample. jeolusa.com

Transmission Electron Microscopy (TEM) , on the other hand, provides information about the internal structure of a sample. nih.govmeasurlabs.com A beam of electrons is transmitted through an ultra-thin section of the sample, and the interactions of the electrons with the sample are used to form an image. nih.gov For this compound-containing formulations like liposomes or nanoemulsions, TEM can reveal details about the internal structure, such as the lamellarity of liposomes or the distribution of this compound within a nanoparticle. researchgate.netnanoimagingservices.com Cryo-TEM, where the sample is flash-frozen, is particularly useful for observing the native structure of these formulations in a hydrated state. thermofisher.com

TechniquePrincipleInformation ObtainedApplication to this compound Formulations
AFM A sharp tip on a cantilever scans the surface, detecting forces. wikipedia.org3D topography, surface roughness, mechanical properties. pressbooks.pubmdpi.comVisualizing the surface of nanoparticles and films.
SEM A focused electron beam scans the surface, detecting secondary and backscattered electrons. nih.govHigh-resolution surface morphology, size, and shape. azooptics.comCharacterizing the external features of micro/nanoparticles.
TEM An electron beam passes through an ultra-thin sample. nih.govInternal structure, size, and shape of nanoparticles. measurlabs.comRevealing the internal structure of liposomes and nanoemulsions. researchgate.net

Chemometric Approaches in this compound Analytical Data Processing

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. wikipedia.org In the analysis of this compound, chemometric approaches can be applied to process complex data sets generated by analytical instruments, leading to improved quality control and a deeper understanding of the compound's properties. nih.govwalshmedicalmedia.com

Multivariate Data Analysis (MVDA) is a powerful tool for analyzing data where multiple variables are measured simultaneously. taylorfrancis.comresearchgate.net In the quality control of this compound, data from techniques like HPLC, GC-MS, or spectroscopic methods can be very complex. MVDA techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), can be used to analyze this data. researchgate.netresearchgate.net

Principal Component Analysis (PCA) is a data reduction technique that transforms a large set of variables into a smaller set of uncorrelated variables called principal components. walshmedicalmedia.com This can be used to identify patterns and outliers in the analytical data of this compound batches, helping to ensure consistent quality. arcadis.com For example, PCA can be used to compare the chromatographic profiles of different batches of this compound to detect any variations that might indicate a change in quality.

Partial Least Squares (PLS) Regression is a method for modeling the relationship between a set of predictor variables (e.g., spectral data) and a set of response variables (e.g., this compound concentration or purity). researchgate.net This can be used to develop predictive models for the quality control of this compound, allowing for rapid and non-destructive analysis.

The application of MVDA in the quality control of this compound offers several advantages, including:

Improved Fault Detection: By analyzing multiple variables at once, subtle changes in the quality of this compound can be detected more effectively than with traditional univariate methods. arcadis.comnih.gov

Process Optimization: Understanding the relationships between different process parameters and the final quality of this compound can help in optimizing the manufacturing process. arcadis.com

Enhanced Understanding: MVDA can reveal complex relationships within the data that might not be apparent from a simple inspection of the raw data. arcadis.com

Machine Learning Applications in Spectral Interpretation

Several machine learning approaches have proven effective in the analysis of spectroscopic data. Supervised learning algorithms, such as Support Vector Machines (SVM) and Artificial Neural Networks (ANNs), are commonly used for classification and regression tasks. researchgate.netmdpi.com For instance, an SVM can be trained to distinguish between the spectra of different FAMEs, including this compound, with a high degree of accuracy. mdpi.com ANNs, inspired by the structure of the human brain, can model complex non-linear relationships within spectral data, making them well-suited for tasks like predicting the concentration of this compound in an oil blend based on its infrared spectrum. researchgate.net

Unsupervised learning methods, like Principal Component Analysis (PCA), are valuable for exploratory data analysis and dimensionality reduction. mdpi.com PCA can be used to identify the principal sources of variation within a set of spectra, which can help in identifying characteristic peaks and patterns associated with this compound. ugr.es

Detailed Research Findings

Recent studies have highlighted the successful application of machine learning in the analysis of fatty acid methyl esters (FAMEs), a class of compounds that includes this compound. These findings demonstrate the potential of ML to enhance the speed and accuracy of spectral interpretation for these molecules.

One area of significant progress is the use of machine learning for the classification and identification of FAMEs from their spectral data. For instance, researchers have successfully employed supervised machine learning algorithms to differentiate between various types of edible oils based on their fatty acid profiles, which are determined after converting the fatty acids to their methyl esters. nih.gov In one study, a Random Forest (RF) model achieved an accuracy of 84.7% in classifying ten different types of edible oils based on their Raman spectra. nih.gov Another study demonstrated that machine learning models could differentiate nine types of food products with an accuracy of 79.3% based on their FAME profiles determined by gas chromatography-flame ionization detection (GC-FID). nih.gov These approaches can be adapted to specifically identify and quantify this compound in complex mixtures.

Machine learning is also being used to predict the physical and chemical properties of FAMEs from their spectral data. For example, intelligent models have been developed to predict the thermal conductivity of fatty acid esters with high precision, utilizing inputs such as molecular weight and temperature. researchgate.net Such models can be crucial for applications where the thermal properties of this compound-containing biodiesels are important.

Furthermore, machine learning techniques are being developed to streamline the process of spectral data analysis itself. For example, the Extreme Learning Machines (ELM) algorithm, combined with Principal Component Analysis (PCA) for dimensionality reduction, has been shown to predict the structural parameters of a sample from its spectroscopic curves with inaccuracies of less than 1%. mdpi.com This demonstrates the potential for near real-time analysis of spectral data. mdpi.com

A novel machine learning algorithm, peak-sensitive elastic-net logistic regression (PSE-LR), has been developed to improve the interpretability of spectral analysis. theanalyticalscientist.com This method focuses on identifying diagnostically relevant features, or peaks, within complex optical spectra, which could be instrumental in isolating the specific spectral signature of this compound. theanalyticalscientist.com In performance tests, PSE-LR outperformed standard approaches like PCA-LDA and support vector machines. theanalyticalscientist.com

The table below summarizes the performance of various machine learning models in tasks relevant to the analysis of fatty acid methyl esters.

Machine Learning Model Analytical Task Spectroscopic Technique Reported Accuracy/Performance Source
Random Forest (RF)Classification of edible oilsRaman Spectroscopy84.7% accuracy nih.gov
Bagged Tree EnsembleDifferentiation of food productsGC-FID79.3% accuracy nih.gov
Extreme Learning Machines (ELM) with PCAPrediction of sample structural parametersSimulated Rutherford Backscattering<1% inaccuracy mdpi.com
Peak-Sensitive Elastic-net Logistic Regression (PSE-LR)Classification of SARS-CoV-2 spike proteinRaman SpectroscopyOutperformed standard methods theanalyticalscientist.com
Partial Least Squares Discriminant Analysis (PLS-DA)Differentiation of lymphoma from non-malignant tissueATR-FTIR SpectroscopyAUC of 0.882 nih.gov

This table is interactive. Users can sort the columns by clicking on the headers.

These research findings collectively underscore the transformative impact of machine learning on the analytical characterization of complex organic molecules like this compound. The ability of these algorithms to rapidly and accurately interpret spectral data opens up new possibilities for quality control, adulteration detection, and fundamental research in fields where fatty acid analysis is critical.

Theoretical and Computational Investigations of Cetoleate

Molecular Dynamics (MD) Simulations of Cetoleate Systems

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics and intermolecular interactions of this compound in various environments. nih.gov These simulations are invaluable for understanding how the molecule's structure influences its macroscopic properties. ebsco.com

The structure of this compound, a long-chain monounsaturated fatty acid anion, is characterized by significant conformational flexibility. mdpi.com This flexibility arises from the rotation around single bonds in its 22-carbon aliphatic tail and the presence of a cis-double bond at the C11 position. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. nih.govresearchgate.net

A typical MD simulation for analyzing this compound's flexibility would involve defining parameters such as the force field, temperature, and simulation time.

Table 1: Illustrative Parameters for MD Simulation of a Single this compound Ion

Parameter Value/Type Purpose
Force Field CHARMM36, GROMOS Defines the potential energy function of the system, describing bond lengths, angles, and non-bonded interactions.
Temperature 300 K Simulates physiological or standard room temperature conditions.
Pressure 1 atm Maintains constant pressure, relevant for simulating behavior in a condensed phase.
Simulation Time 100 ns - 1 µs Allows for sufficient sampling of the conformational space to observe relevant molecular motions and stable states.
Solvent Model TIP3P (for water) Explicitly models solvent molecules to accurately capture solvation effects on conformation.

Analysis of the simulation trajectory would reveal the distribution of dihedral angles along the carbon backbone and the root-mean-square deviation (RMSD) of the molecule's structure, quantifying its flexibility.

As an amphiphilic molecule, this compound exhibits self-assembly behavior, particularly in aqueous environments. This process is driven by a variety of non-covalent interactions. nih.govlu.se The hydrophobic aliphatic tail avoids contact with water, while the hydrophilic carboxylate headgroup seeks to be solvated. This leads to the formation of organized structures like micelles or bilayers.

MD simulations are instrumental in observing the spontaneous aggregation of multiple this compound ions from a disordered state into an ordered structure. nih.gov The primary intermolecular forces governing this self-assembly include:

Hydrophobic Interactions: The tendency of the nonpolar alkyl chains to aggregate to minimize their contact with polar water molecules.

Van der Waals Forces: Weak, short-range attractive forces between the aliphatic tails that stabilize the aggregated core.

Electrostatic Interactions: Repulsive forces between the negatively charged carboxylate headgroups, which are balanced by attractive interactions with counter-ions (e.g., Na⁺) in the solution.

Hydrogen Bonding: The carboxylate headgroups can act as hydrogen bond acceptors, interacting with water molecules. lu.se

The interplay of these forces determines the size, shape, and stability of the resulting self-assembled structures. mdpi.comnih.govias.ac.in

The behavior of this compound is highly dependent on the nature of the surrounding solvent. rsc.org MD simulations can effectively model how this compound's conformation and interactions change in different chemical environments. nih.gov

In Polar Solvents (e.g., Water): As described above, this compound will self-assemble. The carboxylate headgroup will be fully solvated by water molecules, forming strong ion-dipole interactions and hydrogen bonds. The nonpolar tail will be shielded from the water.

In Nonpolar Solvents (e.g., Hexane): In a nonpolar environment, the energetic driving forces are reversed. The van der Waals interactions between the aliphatic tail of this compound and the nonpolar solvent molecules are favorable. The polar carboxylate headgroups become poorly solvated and will tend to aggregate inward to minimize their unfavorable interactions with the solvent, potentially forming reverse micelles.

In Mixed Solvents (e.g., Methanol (B129727)/Water): The behavior in mixed solvents is more complex. Methanol, being amphiphilic itself, can interact with both the polar head and the nonpolar tail of this compound, potentially disrupting the formation of well-defined micellar structures and leading to smaller, less organized aggregates. mdpi.com

Quantum Chemical Calculations of this compound

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, provide fundamental insights into the electronic properties of a molecule. libretexts.orgfiveable.me Methods like Density Functional Theory (DFT) are widely used to analyze electronic structure, predict reactivity, and simulate spectroscopic data with a good balance of accuracy and computational cost. taylor.edu

The reactivity of a molecule is fundamentally determined by the arrangement of its electrons. tutorchase.com Quantum chemical calculations can map the electron density distribution, electrostatic potential, and molecular orbitals of this compound.

Electron Density Distribution: The highest electron density is localized around the electronegative oxygen atoms of the carboxylate group. The cis-double bond (C11=C12) is also a region of relatively high electron density (a π-system), making it a potential site for electrophilic attack.

Reactivity Prediction: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For this compound, the HOMO is likely to be centered on the carboxylate group and the π-bond, indicating these are the sites most likely to donate electrons in a reaction. The LUMO indicates the most likely sites for electron acceptance. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.

Structure-Reactivity Relationship: These calculations can correlate the molecule's electronic structure with its chemical behavior, for instance, in reactions like esterification at the carboxylate group or addition reactions (e.g., hydrogenation, oxidation) at the double bond. yale.eduosti.govuni-bonn.de

Quantum chemical calculations can accurately predict spectroscopic properties, which is crucial for interpreting experimental data. researchgate.net

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. diva-portal.org These frequencies correspond to the peaks observed in an IR spectrum. Simulating the IR spectrum of this compound can help assign specific vibrational modes, such as the C=O stretch of the carboxylate, the C=C stretch of the alkene, and the various C-H stretches and bends of the alkyl chain. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemistry can compute the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), which can then be converted into chemical shifts. nmrdb.orgcopernicus.org This allows for the prediction of the entire NMR spectrum, aiding in the assignment of peaks to specific atoms in the molecule and confirming its structure.

Table 2: Predicted Spectroscopic Data for this compound Functional Groups from Theoretical Calculations

Functional Group Spectroscopy Type Predicted Value Range Notes
Carboxylate (COO⁻) IR Frequency 1550 - 1610 cm⁻¹ Asymmetric stretching vibration.
Alkene (C=C) IR Frequency ~1650 cm⁻¹ (weak) Stretching vibration of the cis-double bond.
Alkene (=C-H) ¹H NMR Shift 5.3 - 5.5 ppm Chemical shift for protons attached to the double bond.
Carboxylate (COO⁻) ¹³C NMR Shift 175 - 185 ppm Chemical shift for the carbonyl carbon.
Alkene (C=C) ¹³C NMR Shift 128 - 132 ppm Chemical shift for the sp²-hybridized carbons of the double bond.

These simulated spectra serve as a powerful complement to experimental measurements, providing a direct link between the observed data and the underlying molecular structure and electronic properties.

Coarse-Grained Modeling and Mesoscale Simulations

To study large systems over long timescales, such as the self-assembly of surfactants or the flow of complex fluids, fully atomistic simulations are often too computationally expensive. cecam.org Coarse-grained (CG) modeling simplifies the system by representing groups of atoms as single "beads" or particles. nih.govacs.org This reduction in complexity allows for the simulation of larger systems and longer time-dependent phenomena, bridging the gap between atomistic and continuum models. cecam.orgnih.gov These CG models are parameterized to reproduce key properties of the original system, derived either from more detailed simulations or experimental data. cecam.orgarxiv.org

Mesoscale simulations employ these coarse-grained models to explore phenomena that occur on length scales from nanometers to micrometers. cecam.orgarxiv.org This approach is particularly well-suited for investigating the collective behavior of molecules like this compound in solution or mixtures, where large-scale structures and dynamic processes are critical. cecam.orgnih.gov

Coarse-grained molecular dynamics simulations are a valuable tool for predicting the rheological, or flow, properties of complex mixtures containing long-chain fatty acid esters like this compound. These simulations can elucidate the relationship between molecular structure and macroscopic features like viscosity and viscoelasticity. physicsaccess.com For example, molecular dynamics simulations have been successfully used to study the shear rheology of bio-based adhesives formulated with fatty acid esters. physicsaccess.com

Table 1: Simulation Parameters in a Typical Coarse-Grained Study of Lipid Mixtures
ParameterDescriptionExample Value/ModelRelevance to this compound Systems
Force FieldA set of parameters and equations used to describe the potential energy of the system. Defines the interactions between CG beads.MARTINI, DPD (Dissipative Particle Dynamics)Enables simulation of the physical behavior of this compound and other components in the mixture.
System CompositionThe types and number of molecules included in the simulation box.This compound, water, co-surfactants, polymersDefines the specific complex mixture whose properties are to be predicted.
EnsembleThe statistical ensemble that defines the thermodynamic state of the system (e.g., constant temperature and pressure).NPT (Isothermal-isobaric)Ensures the simulation is performed under conditions relevant to real-world applications. rsc.org
Simulation TimeThe duration of the simulated physical time.Microseconds (μs)Must be long enough to capture the relevant dynamic processes, such as molecular diffusion and structural rearrangements. rsc.org
Analysis MethodThe technique used to calculate the desired property from the simulation trajectory.Stress-strain analysis, viscosity calculation via Green-Kubo relationsExtracts macroscopic rheological data from the molecular-level simulation.

The amphiphilic nature of this compound—having a polar head group (the ester) and a long, nonpolar tail (the hydrocarbon chain)—drives its self-assembly in solution, leading to complex phase behavior and the formation of various microstructures. Mesoscale simulation techniques, such as Dissipative Particle Dynamics (DPD), are ideal for studying these phenomena. nih.gov

Simulations can predict how changing conditions like concentration and temperature affect the structure of a system. For lipid mixtures in aqueous solutions, simulations have shown the formation of structures like membranes, perforated membranes, and vesicles. nih.gov The phase behavior can be mapped out in phase diagrams based on parameters like the tail chain lengths of different lipid types. nih.gov For instance, coarse-grained simulations of enzymatically modified phospholipids (B1166683) have successfully modeled the formation of elliptical micelle structures in water, providing insight into the mechanisms of micelle formation. researchgate.net This same methodology could be used to predict whether this compound, under specific conditions, would form spherical micelles, cylindrical aggregates, or lamellar phases, which is critical information for its use in products like detergents and emulsifiers.

Furthermore, these models can bridge the gap between nano- and micro-scale phenomena. arxiv.orgrsc.org By starting with a coarse-grained molecular dynamics simulation to understand local interactions and phase separation, researchers can build a mesoscale model to simulate the large-scale patterning of an entire vesicle, and then map the result back to the nanoscale for detailed analysis. arxiv.orgrsc.org This multiscale approach is essential for understanding how molecules like this compound organize into functional structures. cecam.org

Computational Design and Virtual Screening of this compound Analogues

Computational methods are increasingly used not only to understand existing molecules but also to design new ones with desired properties. europa.eu Computer-aided molecular design (CAMD) and virtual screening are powerful techniques for identifying promising new analogues of a parent molecule like this compound for specific applications, from improved industrial solvents to new bioactive compounds. europa.eunih.gov

Virtual screening involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target or exhibit a desired property. nih.gov For fatty acid analogues, this could involve screening a database of molecules against a target enzyme in a pathogen's fatty acid synthesis pathway, as has been explored for inhibitors of the FabI protein in Plasmodium falciparum. jcdronline.org Similarly, virtual screening has been applied to identify fatty acid mimetics that act as agonists for nuclear receptors, which are important drug targets. nih.govmdpi.com This approach could be used to discover this compound analogues with potential therapeutic applications.

Beyond drug discovery, computational design is valuable in metabolic and enzyme engineering for the production of oleochemicals. nih.gov For example, structure-guided mutagenesis, an optimization algorithm, has been used to redesign enzymes like thioesterase to selectively produce medium-chain fatty acids over the more common long-chain variants. nih.govacs.org This highlights how computational tools can be applied to create biocatalysts for producing specific this compound analogues or other valuable oleochemicals. The process often involves creating kinetic models of metabolic pathways to analyze cellular metabolism and guide the design of microbial strains for optimized production. nih.gov

Table 2: General Workflow for Virtual Screening of this compound Analogues
StepDescriptionTools and Techniques
1. Target/Property DefinitionDefine the biological target (e.g., an enzyme, a receptor) or the physicochemical property (e.g., viscosity, solvency) to be optimized.Literature review, experimental data, 3D protein structure from Protein Data Bank (PDB). phcogres.com
2. Library PreparationGenerate or acquire a large, diverse library of virtual compounds (this compound analogues). This can be based on known chemical reactions or combinatorial enumeration of scaffolds.Chemical databases (PubChem, ZINC), in-house libraries, computational library design tools. phcogres.com
3. Molecular Docking/QSARDock the library of analogues into the binding site of the target protein to predict binding affinity, or use a Quantitative Structure-Activity Relationship (QSAR) model to predict the desired property.Software like AutoDock, Glide; machine learning models. phcogres.com
4. Scoring and RankingUse a scoring function to rank the compounds based on their predicted binding energy or property score.Empirical, force-field-based, or knowledge-based scoring functions.
5. Hit Selection and RefinementSelect the top-ranked "hits" for further analysis. This may involve visual inspection of binding poses and filtering by other properties (e.g., drug-likeness, synthetic accessibility).Molecular visualization software, ADME/Tox prediction tools.
6. Experimental ValidationSynthesize and test the most promising candidates in the lab to confirm the computationally predicted activity or property.Chemical synthesis, in vitro assays, physical property measurements.

Mechanistic Studies of Cetoleate in Chemical Transformations

Reaction Mechanism Elucidation Involving Cetoleate as a Reactant

This compound can participate in various reactions typical of fatty acid esters with a double bond. These include addition reactions across the double bond, saponification of the ester group, and reactions involving the allylic carbons.

Kinetic Studies of this compound Conversion

Kinetic studies provide valuable information about the rate at which this compound is consumed or transformed in a reaction, as well as how reaction conditions affect this rate. While specific kinetic data for this compound conversion is not extensively detailed in the provided search results, general principles of reaction kinetics for similar fatty acid esters can be applied. Factors such as temperature, concentration of reactants and catalysts, and solvent can significantly influence reaction rates. For instance, the hydrogenation of unsaturated fatty acid esters, a reaction where this compound could be a reactant, involves studying the velocity of hydrogen uptake in the presence of a catalyst. archive.org

Intermediate Identification and Pathway Mapping

Identifying reaction intermediates is key to mapping the complete reaction pathway. Reactive intermediates are short-lived, high-energy species formed during a reaction that quickly convert to more stable molecules. uoanbar.edu.iqchemistnotes.com Examples of reactive intermediates include carbocations, carbanions, free radicals, carbenes, and benzynes. chemistnotes.com While direct identification of intermediates specifically involving this compound as a reactant is not explicitly detailed in the search results, general reaction mechanisms for unsaturated esters and carboxylic acids provide insights. For example, oxidation reactions of fatty acids can lead to the formation of peroxides and other oxidation products. evitachem.com Reactions involving the double bond, such as hydrogenation or halogenation, would proceed through specific intermediates depending on the reaction conditions and reagents. The saponification of the ester group would involve a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

This compound as a Component in Catalytic Systems

This compound can play a role in catalytic systems, either as a substrate undergoing transformation or potentially influencing the catalytic process itself.

Influence on Catalyst Activity and Selectivity

The presence of fatty acid esters like this compound in a reaction mixture can influence the activity and selectivity of catalysts. In some catalytic hydrogenation processes, the velocity of hydrogenation of esters like methyl this compound has been studied with catalysts such as platinum-black. archive.org The structure of the fatty acid chain and the position and configuration of the double bond can impact how the molecule interacts with the catalyst surface, potentially affecting the rate and selectivity of the reaction (e.g., favoring saturation of the double bond over other transformations).

Photochemical and Thermochemical Decomposition Pathways of this compound

This compound, like other organic compounds, can undergo decomposition when exposed to light (photochemical decomposition) or heat (thermochemical decomposition).

Photochemical degradation involves chemical transformations induced by light absorption. scribd.comscribd.com Organic molecules with double bonds or ester groups can be susceptible to photochemical reactions, such as photo-oxidation or isomerization. Antioxidants are sometimes used to interrupt the photochemical reaction chain triggered by UV radiation. google.com

Thermochemical decomposition, or thermolysis, is the breakdown of a compound into two or more different substances due to heating. bbc.co.ukwikipedia.orgwolfram.com This process typically requires high temperatures and is often endothermic, meaning it absorbs heat. bbc.co.ukwolfram.com The decomposition temperature is the temperature at which a substance chemically decomposes. wikipedia.org While specific thermochemical decomposition pathways for this compound are not detailed in the provided results, general principles of thermal decomposition of fatty acid esters apply. High temperatures can lead to bond cleavage, isomerization of the double bond, or other degradation reactions. Processes in the thermal degradation of organic matter occur at atmospheric pressure. wikipedia.org

Compounds and PubChem CIDs

Compound NamePubChem CID
This compound5460982
Methyl this compound14122973
Cetoleic acid146254
Erucic acid5281123
Palmitic acid985
Stearic acid5281
Oleic acid445639
Alpha-linolenic acid5280934
Eicosapentaenoic acid446284
Docosahexaenoic acid445580
Potassium permanganate24492
Ozone24823
Hydrogen784
Palladium23927
Sulfuric acid1118
Ethanol (B145695)702
Acetic acid176

Data Tables

Based on the search results, detailed quantitative data for kinetic studies or specific intermediate concentrations involving this compound is limited. However, the information regarding the influence of Cetoleic acid on the metabolic conversion of alpha-linolenic acid provides an example of a biological transformation that has been studied. evitachem.com

Fatty AcidInfluence on Alpha-linolenic acid conversion
Cetoleic acidEnhances metabolic conversion into EPA and DHA evitachem.com

Another relevant data point is the use of platinum-black as a catalyst for the hydrogenation of methyl this compound. archive.org

ReactantCatalystReaction TypeReference
Methyl this compoundPlatinum-blackHydrogenation archive.org

Advanced Applications of Cetoleate in Engineered Systems Non Biological/non Clinical

Cetoleate as a Rheology Modifier in Industrial Formulations

Rheology modifiers are crucial additives in many industrial products, controlling viscosity and flow characteristics to ensure stability and performance. industryarc.comcrodaagriculture.com this compound and its compounds can act as effective rheology modifiers, influencing the texture and mechanical properties of various formulations.

In coatings and lubricants, the ability to control viscoelastic properties is paramount for performance. Viscoelasticity describes a material's ability to exhibit both viscous and elastic characteristics when undergoing deformation. researchgate.netresearchgate.net Lubricants with tailored viscoelastic properties can enhance load-bearing capacity without significantly increasing frictional penalty, a crucial factor in improving energy efficiency and reducing wear. rheologylab.com

This compound derivatives, when incorporated into lubricant formulations, can modulate these properties. For instance, the addition of certain polymers to engine oils can increase normal stress, a viscoelastic parameter, which contributes to the load capacity and wear protection of the lubricant. rheologylab.com While direct studies on this compound are limited in publicly available research, its long-chain unsaturated structure suggests potential as a component in synthetic esters used for creating advanced lubricants with optimized viscoelastic profiles. The flow properties of lubricating greases, which are shear-thinning fluids, are influenced by the concentration of thickeners, and their viscoelastic behavior can be characterized by the storage modulus (G') and loss modulus (G''). researchgate.net

In the coatings industry, rheology modifiers are essential for achieving desired application properties like sag (B610663) resistance and smooth flow. paint.org Associative thickeners, such as hydrophobically modified ethylene (B1197577) oxide urethane (B1682113) (HEUR) rheology modifiers, work by forming networks that increase viscosity. paint.org The hydrophobic portions of these molecules can interact with other components in the formulation, and this compound's long alkyl chain could theoretically be integrated into such structures to fine-tune these interactions and, consequently, the coating's rheological behavior.

The performance of many industrial formulations is highly dependent on temperature. For lubricants and coatings, viscosity and viscoelastic properties must remain within an acceptable range across a wide spectrum of operating temperatures. diva-portal.orgquimidroga.com The study of temperature-dependent rheology is therefore critical for developing robust products. trb.org

For many materials, including polymer solutions and bituminous concrete, time-temperature superposition principles can be applied to predict rheological behavior over a wide range of conditions from a limited set of experimental data. trb.orgresearchgate.net This involves measuring properties like the storage (G′) and loss (G″) moduli at different temperatures. researchgate.net For instance, in some polymer systems, as temperature increases, the viscosity initially decreases. diva-portal.orgnih.gov However, in certain thermoresponsive polymer hydrogels, an increase in temperature can lead to gel formation and a significant rise in viscosity. nih.gov

While specific studies detailing the temperature-dependent rheological response of pure this compound are not widely available, the behavior of similar long-chain fatty acids and their esters is informative. The viscosity of such compounds generally decreases with increasing temperature. diva-portal.org In magnetorheological elastomers (MREs), for example, the storage modulus has been observed to decrease as temperature rises, impacting the material's performance. mdpi.com Understanding how this compound-containing formulations respond to temperature changes is crucial for applications where consistent performance under varying thermal conditions is required.

Table 1: General Effects of Temperature on Rheological Properties of Various Materials
Material TypeProperty MeasuredGeneral Effect of Increasing TemperatureReference
Microfibrillated Cellulose DispersionsShear Viscosity & Complex ViscosityShear viscosity decreases. Complex viscosity may initially decrease then increase. diva-portal.org
Magnetorheological Elastomers (MREs)Storage Modulus (G') & Tensile StrengthBoth storage modulus and tensile properties decrease. mdpi.com
Thermoresponsive Polymer SolutionsViscosityCan exhibit an increase in viscosity, leading to gel formation at a critical temperature. nih.gov
Bituminous ConcreteComplex and Creep ModuliProperties are highly temperature-dependent, allowing for time-temperature superposition. trb.org

The effectiveness of a rheology modifier is often dependent on its interactions with other components in a formulation, such as polymers and pigments. mdpi.com These interactions can be complex and can significantly alter the final properties of the product. researchgate.netnih.gov

In coatings, for example, the addition of pigments can interfere with the self-stratification mechanisms of some polymeric additives, affecting surface properties. researchgate.net The compatibility between a pigment and the polymer matrix is crucial; compatible pigments can create strong interactions with polymer chains, hindering their movement, while incompatible pigments act as separate phases. researchgate.net The interactions between polymers themselves, which can be ionic or non-ionic (like hydrogen bonding), are also critical and can be influenced by factors like pH. imaging.org

This compound in Advanced Materials Science and Engineering

The unique properties of this compound are also being explored in the field of materials science, particularly in the development of composites and nanomaterials.

While direct incorporation of this compound into high-performance structural composites is not a primary application, its derivatives could function as plasticizers or processing aids in some polymer systems. Plasticizers can increase the flexibility and workability of a polymer. The long alkyl chain of this compound could potentially improve the compatibility between a non-polar filler and a polymer matrix, or modify the mechanical properties of the final composite. The selection of the polymer matrix, whether thermosetting (like epoxies) or thermoplastic (like polypropylene), is a key factor in the design of a PMC. tencom.com The addition of various fillers is a common strategy to improve the mechanical, thermal, or dielectric properties of the resulting composite. researchgate.netmdpi.com

One of the most significant applications of fatty acids like this compound in materials science is in the synthesis of inorganic nanoparticles. scienceopen.com In this context, they can act as both a solvent and a capping agent. mdpi.com

As a capping agent, the carboxylate group of the fatty acid binds to the surface of the growing nanoparticle, while the long hydrocarbon tail extends into the solvent. mdpi.comfrontiersin.org This organic layer serves several crucial functions:

Controls Growth and Size: It limits the growth of the nanoparticles, allowing for the synthesis of particles with a controlled size and narrow size distribution. mdpi.com

Prevents Agglomeration: The hydrocarbon tails create a repulsive barrier between particles, preventing them from clumping together and ensuring they remain well-dispersed in the solvent. frontiersin.orgresearchgate.net

Confers Solubility: By capping nanoparticles with a hydrophobic ligand like oleate (B1233923) (a close chemical relative of this compound), the particles become dispersible in nonpolar organic solvents. mdpi.comnih.gov

For example, in the synthesis of iron oxide nanocrystals, iron-oleate complexes are used as precursors, and oleic acid acts as a surfactant and solvent. mdpi.comnih.gov Similarly, fatty acids have been used to stabilize cerium dioxide nanoparticles, making them dispersible in nonpolar solvents for applications like UV filters. nih.gov The choice of capping agent is critical as it influences the final properties and potential applications of the nanoparticles. mdpi.com

Table 2: Role of Fatty Acids (e.g., Oleate) in Nanoparticle Synthesis
Nanoparticle TypeRole of Fatty AcidFunctionReference
Iron OxideSurfactant, Solvent, Precursor ComponentForms iron-oleate complexes for thermal decomposition; stabilizes resulting nanoparticles. mdpi.comnih.gov
Cerium DioxideCapping Agent / Surface ModifierImparts hydrophobicity, allowing dispersion in nonpolar solvents. nih.gov
General Metal OxidesCapping Agent / SurfactantControls particle growth, prevents agglomeration, and provides solubility in hydrophobic solvents. mdpi.com
General Metallic NanoparticlesStabilizing/Capping AgentPrevents aggregation, controls size and shape, and makes particles compatible with the continuous phase. mdpi.comresearchgate.net

Surface Modification and Interfacial Phenomena in Materials

This compound, as an ester of the very long-chain monounsaturated fatty acid, cetoleic acid ((Z)-docos-11-enoic acid), possesses molecular characteristics that make it relevant to the fields of surface modification and interfacial phenomena in materials science. hmdb.cawikipedia.org The principles governing these areas are rooted in the physical and chemical processes that occur at the boundary between two phases. numberanalytics.comfiveable.me The properties of this compound, particularly its long hydrocarbon chain and its polar ester group, influence its behavior at material interfaces.

Surface modification techniques are employed to enhance the surface properties of materials, such as hardness, wear resistance, and wettability, without altering the bulk properties. mdpi.comresearchgate.netmdpi.com The adsorption of molecules like fatty acid esters onto a surface is a key mechanism in surface modification. ufl.edu The long, nonpolar hydrocarbon tail of the this compound molecule exhibits van der Waals forces, while the polar ester head group can interact with metal or other polar surfaces. This amphiphilic nature allows for the formation of organized molecular layers on a substrate.

Interfacial phenomena encompass the behavior of liquids at interfaces, including wetting and the formation of adsorbed films. numberanalytics.com The energy at this interface, known as interfacial energy or surface energy, is a critical thermodynamic property that dictates wetting, adhesion, and the formation of films. numberanalytics.com Materials with high surface energy, for instance, can exhibit strong adhesion, which may be undesirable in applications requiring low friction. rsc.org By applying a coating of a substance like a fatty acid ester, the surface energy of a material can be significantly modified. For example, the modification of diamond-like carbon (DLC) films with octadecyltrichlorosilane (B89594) (OTS), which has a long hydrocarbon chain similar to this compound, has been shown to dramatically lower surface energy and improve frictional properties. rsc.org

The application of this compound or related long-chain esters can create a hydrophobic surface layer, altering the wettability and adhesion characteristics of the substrate. This is due to the orientation of the molecules with their nonpolar tails directed away from the surface. Such modifications are crucial in engineered systems where controlling friction and interaction with aqueous environments is necessary. While specific research on this compound for surface modification is not extensively documented, the principles established for similar long-chain fatty acids and their esters provide a strong indication of its potential in these applications.

This compound in Lubrication and Tribological Systems

Esters, including those derived from vegetable oils, are increasingly recognized for their potential as high-performance lubricant basestocks and additives. basf.commytribos.org Their desirable properties include good lubricity, high viscosity index (VI), low volatility, and often, excellent biodegradability. basf.commdpi.com this compound, being an ester of a C22 monounsaturated fatty acid, fits within this class of compounds. wikipedia.org Its use in lubrication is predicated on its ability to form protective films and reduce friction between moving surfaces, a field of study known as tribology.

The effectiveness of an ester as a lubricant is tied to its molecular structure. The polar ester group is attracted to metal surfaces, leading to the formation of a durable adsorbed layer. mytribos.org This polarity enhances adhesion and helps maintain a lubricating film even under high pressure and in boundary lubrication conditions, where direct asperity contact is more likely. stle.org Studies on various esters, such as palm oil-based trimethylolpropane (B17298) ester (TMPE), have shown that their addition to mineral oil can significantly improve tribological performance. mytribos.org

Research has demonstrated synergies between esters and conventional lubricant additives. For example, the combination of ethyl oleate with low concentrations of zinc dialkyldithiophosphates (ZDDP) resulted in lower friction and wear compared to using either additive alone. whiterose.ac.uk This suggests that esters like this compound could be used to formulate more environmentally friendly lubricants with reduced concentrations of traditional additives. whiterose.ac.uk The addition of esters to a Group IV polyalphaolefin (PAO) base oil has been shown to reduce the traction coefficient by 20% to 50% and the wear rate by up to 75%, depending on the specific additive package. mdpi.com

Film Formation and Friction Reduction Mechanisms

The primary function of a lubricant is to form a film that separates moving surfaces, thereby reducing friction and wear. stle.org Lubricating films can be formed through several mechanisms, including hydrodynamic and boundary lubrication. stle.org In hydrodynamic lubrication, the motion of the surfaces generates sufficient pressure in the fluid to create a separating film. Elastohydrodynamic lubrication (EHL) is a specific type where high pressure causes elastic deformation of the surfaces and a significant increase in lubricant viscosity. mdpi.comdiva-portal.org

The effectiveness of this compound in film formation is linked to its polarity and long molecular chain. The polar ester head adsorbs onto the metal surfaces, creating a tightly bound molecular layer. mytribos.org This process is fundamental to boundary lubrication, where this thin film provides protection when the full hydrodynamic film cannot be sustained. stle.org The long, flexible hydrocarbon chains of the this compound molecules can then slide over each other, providing a low-shear-strength layer that reduces the coefficient of friction.

The friction reduction mechanism involves this low-shear interface. The adsorbed film prevents direct metal-to-metal contact, and the energy required to shear the lubricant film is significantly lower than the energy that would be dissipated through adhesive and abrasive wear of the surfaces. Research on similar esters has quantified this effect. For instance, blending a palm oil-based polyol ester (PE) with mineral oil (MO) showed a significant reduction in the coefficient of friction. mytribos.org

Lubricant FormulationAverage Coefficient of Friction (COF)Wear Scar Diameter (WSD) (mm)
100% Mineral Oil (MO)~0.0951.184
80% MO + 20% Polyol Ester (PE)~0.0801.150
100% Trimethylolpropane Ester (TMPE)~0.1051.091

Table 1: Comparison of tribological performance for different lubricant formulations, demonstrating the effect of ester addition. Data adapted from studies on palm-oil based esters as a proxy for general ester performance. mytribos.org

The structure of the formed film can be quite complex. In some cases, a glaze-like solid film can form at the microscopic level, filling in surface irregularities and creating a smooth, low-friction surface. machinerylubrication.com The presence of long-chain fatty acid esters can facilitate the formation of a uniform and robust tribochemical film, especially when used in conjunction with other additives like ZDDP. whiterose.ac.uk

Thermal Stability and Oxidative Degradation in Lubricant Basestocks

The performance of a lubricant at high temperatures is critically dependent on its thermal and oxidative stability. machinerylubrication.comsctchemicals.ae Thermal degradation occurs when high temperatures break down the chemical bonds in the base oil molecules, while oxidative degradation is a chemical reaction with oxygen that is accelerated by heat, water, and catalytic metals. sctchemicals.aeunil.be Both processes lead to increased viscosity, the formation of sludge and varnish, and a decrease in lubricant performance. unil.be

Synthetic esters are generally known for having better thermal and oxidative stability compared to conventional mineral oils. basf.comnist.gov This is attributed to their specific chemical structures. For polyol esters, the absence of hydrogen atoms on the β-carbon atom enhances their thermal stability. nist.gov While this compound is a monoester, its long saturated chain segments contribute to stability, although the single point of unsaturation (the C=C double bond) is a potential site for oxidation to initiate. wikipedia.org

The process of oxidation in lubricants is a free-radical chain reaction. machinerylubrication.com It leads to the formation of acidic compounds, which increases the Total Acid Number (TAN) of the oil, and can cause polymerization, which increases viscosity. unil.bemachinerylubrication.com Antioxidant additives are used to interrupt this process, but the inherent stability of the basestock is crucial for long lubricant life. unil.bestle.org

Lubricant BasestockOnset Temperature of Weight Loss (°C)Temperature for 5% Mass Loss (°C)
Silflower Oil191.1291.6
Olive Oil~390-
Castor Oil (CWO)-163.48 (at 1% loss)
Castor Oil Methyl Ester (CW-ME)-222.45 (at 1% loss)

Table 2: Thermal stability data for various vegetable oils and their ester derivatives, indicating the typical range of performance. researchgate.net

Oxidative degradation in basestocks can also lead to the formation of insoluble residues and vapor losses. wur.nl The stability against oxidation depends heavily on the degree of unsaturation in the fatty acid chain. This compound, with a single double bond, is expected to have better oxidative stability than polyunsaturated fatty acid esters (like those from linoleic or linolenic acid) but may be less stable than fully saturated esters. The selection of a basestock like this compound would therefore involve a trade-off between properties like low-temperature fluidity, which is improved by unsaturation, and oxidative stability. wur.nl

Emerging Research Directions and Future Outlook for Cetoleate Studies

Development of Novel Cetoleate Derivatives with Tunable Properties

Recent phytochemical investigations have revealed a variety of naturally occurring this compound derivatives, highlighting the potential for creating new molecules with tailored properties. Scientific studies have successfully isolated and identified several novel this compound esters from plant sources. These discoveries underscore the chemical versatility of the this compound backbone and open avenues for synthesizing new derivatives with specific functionalities.

For instance, research on the seeds of Butea monosperma led to the isolation of several new fatty acid esters, including n-propyl this compound, n-pentyl this compound, and myristyl this compound googleapis.com. Similarly, n-decanyl this compound has been identified in the leaves of Graptophyllum pictum phytojournal.com, and a more complex derivative, Lanostadienylglucosyl this compound, was discovered in the stem bark of Ficus bengalensis researchgate.netingentaconnect.com.

The "tunable" nature of these derivatives stems from the ability to alter the alcohol group attached to the cetoleic acid backbone. By strategically changing this functional group, it is possible to modify the molecule's physical and chemical properties, such as polarity, melting point, solubility, and reactivity. This principle allows for the design of this compound-based compounds for specific applications, ranging from specialty lubricants and plasticizers to components in advanced biomaterials. The development of such novel derivatives is a key area of emerging research, aiming to expand the functional repertoire of this versatile fatty acid.

Identified Natural this compound Derivatives
This compound DerivativeNatural SourceReference
n-Propyl this compoundButea monosperma (seeds) googleapis.com
n-Pentyl this compoundButea monosperma (seeds) googleapis.com
Myristyl this compoundButea monosperma (seeds) googleapis.com
n-Decanyl this compoundGraptophyllum pictum (leaves) phytojournal.com
Lanostadienylglucosyl this compoundFicus bengalensis (stem bark) researchgate.netingentaconnect.com

Advanced Characterization Techniques for In-Situ Monitoring of this compound Behavior

Understanding the structure and behavior of this compound and its derivatives is crucial for their effective application. Modern materials science employs a suite of advanced characterization techniques to provide detailed insights into molecular structure, composition, and dynamic behavior. While dedicated studies on the in-situ monitoring of this compound are still emerging, the methods used to identify novel derivatives provide a strong foundation for future research.

The structural elucidation of newly discovered this compound esters relies heavily on a combination of spectroscopic and spectrometric methods. oaepublish.comcutm.ac.in For example, the characterization of derivatives from Butea monosperma involved:

Infrared (IR) Spectroscopy to identify key functional groups, such as the ester carbonyl group (C=O). googleapis.com

Mass Spectrometry (MS) to determine the molecular weight and formula of the new compounds. googleapis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both proton (¹H) and carbon-13 (¹³C) NMR, to map the precise arrangement of atoms and confirm the structure of the fatty acid chain and the attached ester group. googleapis.com

Future research will likely focus on applying these and other advanced techniques to monitor this compound behavior in real-time. For instance, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) could be used to study the thermal properties and stability of new derivatives. cutm.ac.in Furthermore, advanced microscopy methods such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) could visualize the morphology of this compound-containing materials at the nanoscale, which is particularly relevant for applications in polymers and self-assembled systems. cutm.ac.inthermofisher.com The development of in-situ methods, potentially using synchrotron-based X-ray techniques, would provide powerful tools for observing the dynamic processes of this compound in complex systems, such as during crystallization or chemical reactions. uwo.ca

Application of Advanced Characterization Techniques in this compound Research
TechniqueInformation ProvidedRelevance to this compound Studies
Infrared (IR) SpectroscopyIdentification of functional groups (e.g., ester C=O).Used to confirm the successful synthesis or isolation of this compound esters. googleapis.com
Mass Spectrometry (MS)Determination of molecular weight and formula.Essential for identifying new and unknown this compound derivatives. googleapis.com
Nuclear Magnetic Resonance (NMR)Detailed structural mapping of the molecule.Provides definitive structural proof for novel this compound compounds. googleapis.com
Differential Scanning Calorimetry (DSC)Analysis of thermal transitions (melting/crystallization points).Predicts the thermal behavior of this compound derivatives for material applications.
X-ray Diffraction (XRD)Analysis of crystalline structure.Characterizes the solid-state packing and polymorphism of this compound-based materials. cutm.ac.in

Integrated Computational-Experimental Approaches for Predicting this compound Performance

The integration of computational modeling with experimental validation is a powerful strategy for accelerating materials discovery and optimizing performance. nih.gov This synergistic approach allows researchers to predict the properties of molecules before they are synthesized, saving time and resources. osti.gov While this methodology is still in its early stages for this compound-specific research, its application in related fields of chemistry and materials science provides a clear roadmap for future studies.

A typical integrated workflow involves:

Computational Prediction: Using tools like Density Functional Theory (DFT) or molecular dynamics (MD) simulations, researchers can model novel this compound derivatives in silico. nih.gov These models can predict various properties, such as molecular geometry, electronic structure, thermal stability, and interactions with other molecules. For example, simulations could predict how the chain length of the ester group affects the viscosity of a this compound-based lubricant.

Guided Experimental Synthesis: The computational results can identify the most promising candidate molecules with the desired properties. This allows experimental chemists to focus their efforts on synthesizing a smaller, more targeted set of derivatives.

Experimental Validation: The synthesized compounds are then characterized using the advanced techniques described in the previous section to measure their actual properties.

Model Refinement: The experimental data is used to refine and improve the accuracy of the computational models, creating a feedback loop that enhances predictive power for future investigations.

This integrated approach can significantly de-risk and accelerate the development of new this compound-based materials. For instance, molecular docking studies, a computational technique, could predict the interaction of this compound derivatives with biological targets, guiding the design of new bioactive compounds in a manner analogous to modern drug discovery processes. nih.gov

Industrial Scale-Up Considerations for Sustainable this compound Production

Translating laboratory discoveries into commercially viable products requires careful consideration of industrial-scale production. For this compound, a key focus is on developing sustainable and cost-effective manufacturing processes. chemrxiv.org The primary source of cetoleic acid is natural oils, particularly from certain species of fish and rapeseed. ebi.ac.uk Therefore, sustainable production must address both the sourcing of raw materials and the efficiency of the chemical processes.

Key considerations for the industrial scale-up of this compound production include:

Sustainable Feedstock Sourcing: The long-term availability of this compound depends on sustainable sources. This could involve sourcing from certified sustainable fisheries or the agricultural development of high-cetoleic acid oilseed crops through advanced breeding or genetic engineering.

Green Chemistry Processes: Industrial synthesis of this compound derivatives should align with the principles of green chemistry. This includes using environmentally benign solvents, developing catalytic processes to minimize waste, and optimizing energy efficiency to reduce the carbon footprint of production. researchgate.net

Process Optimization and Downstream Processing: Scaling up from a laboratory batch to an industrial continuous process requires robust chemical engineering. This involves designing efficient reactors and developing cost-effective separation and purification techniques to achieve high product purity. The high cost of downstream processing is a common challenge in the production of bio-based chemicals. nih.gov

Techno-Economic Analysis and Life Cycle Assessment (LCA): Before significant investment, a thorough techno-economic analysis is needed to ensure the production process is profitable. Furthermore, a prospective Life Cycle Assessment (LCA) can evaluate the environmental impact of the entire production chain, from raw material extraction to the final product, ensuring that the scaled-up process is genuinely sustainable. nih.gov

Future research in this area will likely focus on developing biorefinery concepts where this compound is produced alongside other valuable chemicals from a single feedstock, creating a circular and economically attractive system.

Challenges and Strategies for Industrial Scale-Up of this compound Production
ChallengePotential Strategy
Feedstock Security and SustainabilityDevelop high-yield oilseed crops; utilize certified sustainable marine oils.
High Production CostsOptimize reaction yields; develop efficient catalytic systems; integrate into a biorefinery model. chemrxiv.orgnih.gov
Environmental Impact of ProcessingEmploy green solvents and reagents; improve energy efficiency; minimize waste streams. researchgate.net
Complex Downstream PurificationDevelop advanced separation technologies (e.g., membrane filtration, supercritical fluid extraction).

Q & A

Q. How should researchers address gaps in this compound’s thermodynamic property data (e.g., enthalpy of combustion)?

  • Methodological Answer : Perform bomb calorimetry with certified reference materials (e.g., benzoic acid) for calibration. Cross-validate results with computational methods (e.g., density functional theory). Publish full uncertainty budgets, including instrument error and sampling variability .

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